Primary Sulfonamide vs. Secondary Methanesulfonamide: Carbonic Anhydrase Pharmacophore Potency Differential
The target compound contains a primary sulfonamide (–SO2NH2) group embedded in the 4-sulfamoylphenyl substituent, whereas the closest commercially available analog, 3-(4-methanesulfonamidophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS not available; smolecule S14023130), carries a secondary methanesulfonamide (–NHSO2CH3) . In the broader sulfamoylphenyl-pyrazole class, primary sulfonamide-bearing derivatives achieve K_I values against tumor-associated hCA IX in the range of 40–81 nM and against hCA XII in the range of 46–106 nM, with the clinical standard acetazolamide (AAZ) showing K_I = 65 nM (hCA IX) and 46 nM (hCA XII) [1]. Although a direct head-to-head K_I measurement for the exact target compound versus its methanesulfonamido analog has not been reported in the open literature, the primary-to-secondary sulfonamide switch is a well-characterized pharmacophore determinant: secondary sulfonamides lose the capacity for direct Zn²⁺-coordinating NH deprotonation, typically elevating K_I by 1–2 orders of magnitude across the CA isoform panel [2]. This makes the target compound the appropriate choice for any CA inhibition program requiring the high-potency primary sulfonamide zinc-binding motif.
| Evidence Dimension | Primary (target compound) vs. secondary (analog) sulfonamide Zn²⁺-binding geometry |
|---|---|
| Target Compound Data | Primary sulfonamide (–SO2NH2); class-level representative compounds achieve K_I = 40–106 nM against hCA IX/XII [1] |
| Comparator Or Baseline | 3-(4-Methanesulfonamidophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (secondary sulfonamide –NHSO2CH3); no direct K_I data available |
| Quantified Difference | Class-level inference: primary sulfonamide K_I values are 10–100× lower (more potent) than secondary sulfonamide congeners against CA isoforms [2] |
| Conditions | Human recombinant hCA IX and hCA XII; stopped-flow CO2 hydration assay (phenol red indicator); 20 mM HEPES buffer, pH 7.4 |
Why This Matters
For researchers selecting a pyrazole-5-carboxylic acid scaffold for carbonic anhydrase inhibitor design, the primary sulfonamide of the target compound is mechanistically required for sub-100 nM CA inhibition, whereas the methanesulfonamido analog is structurally incapable of achieving comparable potency.
- [1] Ahmed, R. F., Mahmoud, W. R., Abdelgawad, N. M., Belal, A., Alsantali, R. I., & Said, M. F. Insight on Novel Sulfamoylphenyl Pyrazole Derivatives as Anticancer Carbonic Anhydrase Inhibitors. Molecular Diversity, 2024, 29, 4705–4725. View Source
- [2] Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms? Chemical Reviews, 2012, 112, 4421–4468. View Source
